Compound Description: SB 334867 is a selective antagonist of the orexin 1 receptor (OX1). It is known to block the antinociceptive effects of orexin A in the ventrolateral periaqueductal gray (vlPAG) of rats. []
Compound Description: Compound 29 is a selective antagonist of the orexin 2 receptor (OX2). Unlike SB 334867, it did not block the antinociceptive effects of orexin A in the vlPAG. []
Compound Description: WIN 55,212-2 is a potent agonist for both cannabinoid receptors (CB1 and CB2). It has been shown to mimic the effects of orexin A in the vlPAG, leading to antinociception. [] Additionally, it induces growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells. []
Compound Description: AM 251 is a selective antagonist of the CB1 receptor. It has been shown to reverse the antinociceptive effects induced by both orexin A and WIN 55,212-2. []
Compound Description: SR141716A (also known as rimonabant) is a selective CB1 receptor antagonist. It can block apoptosis induced by cannabinoid agonists in MCL cells. [] Additionally, it has been shown to attenuate sensory neurogenic relaxation in rat mesenteric arterial beds. []
Compound Description: SR144528 is a selective antagonist of the CB2 receptor. Like SR141716A, it can abrogate caspase-3 activity induced by cannabinoid agonists in MCL cells, indicating involvement of both CB1 and CB2 receptors in this process. [] It has also been shown to be ineffective in preventing the inhibitory actions of CB1/CB2 agonists on sensory neurogenic relaxation in rat mesenteric arterial beds. []
Compound Description: (−)-trans-Δ9-tetrahydrocannabinol (THC) is a classical cannabinoid and an agonist for both CB1 and CB2 receptors, albeit with lower efficacy compared to other cannabinoid ligands in inhibiting adenylyl cyclase activity. It fails to recruit arrestins, indicating a bias towards G-protein coupling. []
Compound Description: KM233 is a classic cannabinoid ligand and exhibits low efficacy as an agonist for CB1 and CB2 receptors in inhibiting adenylyl cyclase activity. It does not recruit arrestins, indicating a bias towards G-protein coupling. []
Compound Description: Both L759633 and L759656 are classic cannabinoid ligands and show no efficacy in inhibiting adenylyl cyclase activity, indicating a lack of agonist activity at both CB1 and CB2 receptors in this pathway. []
Compound Description: UR144 is an aminoalkylindole and displays arrestin-biased agonism at the CB2 receptor. It effectively recruits arrestins but shows no significant inhibition of adenylyl cyclase activity. []
Compound Description: AM1710 is a cannabilactone and acts as an agonist at the CB2 receptor, displaying efficacy in inhibiting adenylyl cyclase activity comparable to CP55940, though with lower potency. []
Compound Description: SR144258 is a diarylpyrazole and acts as an inverse agonist at both CB1 and CB2 receptors, increasing adenylyl cyclase activity and reducing arrestin recruitment. []
Compound Description: AM630 is an aminoalkylindole and exhibits functional selectivity at the CB2 receptor. It acts as an inverse agonist in adenylyl cyclase assays but displays low efficacy as an agonist in arrestin recruitment assays. []
Compound Description: JTE907 is a carboxamide and demonstrates functional selectivity at the CB2 receptor, acting as an inverse agonist in adenylyl cyclase assays but exhibiting low efficacy as an agonist in arrestin recruitment assays. []
Compound Description: SR147778 is a pyrazole derivative and a potent, selective, and orally active CB1 receptor antagonist. It displays high affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors. It antagonizes various pharmacological effects induced by CB1 agonists. []
Compound Description: LY320135 is a selective CB1 receptor antagonist. It blocks the effects of CB1 agonists in various assays, including (R)-methanandamide-mediated nitric oxide production in rabbit aortic endothelial cells. [] Additionally, it is ineffective in preventing the inhibitory actions of CB1/CB2 agonists on sensory neurogenic relaxation in rat mesenteric arterial beds when used at concentrations selective for CB1 receptors. []
Compound Description: CD-PPB acts as a positive allosteric modulator (potentiator) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. It enhances the activity of these receptors. []
Compound Description: VU-71 is a positive allosteric modulator selective for the metabotropic glutamate receptor subtype 1 (mGluR1). It enhances the activity of mGluR1. []
Compound Description: R214127 is a high-affinity radioligand used to study the allosteric antagonist binding site on mGluR1. []
23. Ceruletide []
Compound Description: Ceruletide is a decapeptide analog of cholecystokinin (CCK) that acts as a potent agonist at both CCKA and CCKB receptors. It has been investigated for its potential neuroprotective effects, particularly in preventing carbon monoxide-induced amnesia in mice. []
Compound Description: MK-801 (dizocilpine) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has shown neuroprotective effects in various models, including carbon monoxide-induced amnesia in mice. []
Compound Description: L-364,718 is a selective CCKA receptor antagonist. It has been used to investigate the role of CCKA receptors in various physiological processes. []
Compound Description: L-365,260 is a CCKB receptor antagonist. It has been employed in research to elucidate the role of CCKB receptors in various physiological functions. []
Overview
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure integrates a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a hydroxyquinoline carboxamide, suggesting diverse biological activities. The compound is classified under the category of heterocyclic compounds due to the presence of multiple ring structures.
Source
This compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem, which provide detailed information regarding its chemical properties and synthesis methods .
Classification
The compound falls under the classification of pharmaceutical intermediates and potentially therapeutic agents, given its structural components that are often associated with biological activity.
Synthesis Analysis
Methods
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through cyclization reactions involving catechol derivatives and appropriate aldehydes under acidic conditions.
Introduction of the Pyrazole Ring: This step may involve nucleophilic substitution reactions where a pyrazole precursor reacts with the dihydrobenzo[b][1,4]dioxin derivative.
Carboxamide Formation: The final step often involves coupling reactions to attach the 2-hydroxyquinoline-4-carboxylic acid moiety to the pyrazole derivative .
Technical Details
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of the final product.
Molecular Structure Analysis
Structure
The molecular formula for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide is C17H15N5O3 with a molecular weight of 337.33 g/mol . The structure consists of:
A dihydrobenzo[b][1,4]dioxin core providing aromatic stability.
A pyrazole ring contributing to its potential biological activity.
A hydroxyquinoline moiety which enhances solubility and may confer additional pharmacological properties.
Data
The compound's structural data can be represented using various chemical drawing software or databases that provide 3D molecular visualizations.
Chemical Reactions Analysis
Reactions
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide can participate in several chemical reactions:
Nucleophilic Substitution: The presence of electron-withdrawing groups may facilitate nucleophilic attacks on electrophilic centers in biological systems.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Oxidation/Reduction Reactions: The compound may also undergo oxidation or reduction depending on the substituents present on the aromatic rings .
Technical Details
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Techniques such as mass spectrometry may be used to analyze reaction products.
Mechanism of Action
Process
The mechanism of action for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide is not fully elucidated but is hypothesized to involve:
Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural characteristics.
Modulation of Signaling Pathways: By binding to target proteins, it could influence various signaling pathways related to cell proliferation or apoptosis.
Data
Experimental studies are required to validate these hypotheses and determine specific biological targets through techniques such as receptor binding assays or cellular uptake studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.